molecular formula C23H28N2O2 B14361636 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea CAS No. 90173-31-2

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea

Cat. No.: B14361636
CAS No.: 90173-31-2
M. Wt: 364.5 g/mol
InChI Key: NEJPKWLBIBNCFV-UHFFFAOYSA-N
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Description

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring, an acetyl group, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea typically involves the reaction of 3-acetyl-2,2-dimethylcyclobutylmethylamine with diphenylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The diphenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(phenylmethyl)urea
  • N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(benzyl)urea

Uniqueness

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

90173-31-2

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-benzhydrylurea

InChI

InChI=1S/C23H28N2O2/c1-16(26)20-14-19(23(20,2)3)15-24-22(27)25-21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-21H,14-15H2,1-3H3,(H2,24,25,27)

InChI Key

NEJPKWLBIBNCFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1(C)C)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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